molecular formula C19H14ClN3O5S B2992291 Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313683-70-4

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2992291
CAS RN: 313683-70-4
M. Wt: 431.85
InChI Key: DAOPJGUIADHKSX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a chemical compound with potential applications in various fields due to its unique structure and properties. It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate, the molecular weight is 408.856, and the density is 1.4±0.1 g/cm3. The boiling point is 533.0±50.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate: is a compound that can be used in the synthesis of various pharmacologically active derivatives. Its structure is conducive to forming N-arylanthranilic acid derivatives, which have shown potential in antibacterial, anti-inflammatory, antimalarial, and anticancer activities. The compound’s ability to undergo amination in superheated water without a metal catalyst makes it an environmentally friendly option for pharmaceutical synthesis .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through the amination of 2-chloro-5-nitrobenzoic acid. The process benefits from the use of superheated water, acting as a solvent, reactant, and catalyst, which simplifies the synthesis and purification process .

properties

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(23(26)27)8-9-14(13)20/h3-10H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOPJGUIADHKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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